Cas no 1247131-90-3 (4-Hydroxy-6-methylheptanoic acid)

4-Hydroxy-6-methylheptanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-Hydroxy-6-methylheptanoic acid
- AKOS010914999
- 1247131-90-3
- SCHEMBL3901922
- EN300-1296776
- DB-332336
-
- インチ: InChI=1S/C8H16O3/c1-6(2)5-7(9)3-4-8(10)11/h6-7,9H,3-5H2,1-2H3,(H,10,11)
- InChIKey: SOJRFKGZEZXLCW-UHFFFAOYSA-N
- SMILES: CC(C)CC(CCC(=O)O)O
計算された属性
- 精确分子量: 160.11
- 同位素质量: 160.11
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 5
- 複雑さ: 121
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.5A^2
- XLogP3: 1.2
4-Hydroxy-6-methylheptanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1296776-10000mg |
4-hydroxy-6-methylheptanoic acid |
1247131-90-3 | 10000mg |
$3007.0 | 2023-09-30 | ||
Enamine | EN300-1296776-1000mg |
4-hydroxy-6-methylheptanoic acid |
1247131-90-3 | 1000mg |
$699.0 | 2023-09-30 | ||
Enamine | EN300-1296776-50mg |
4-hydroxy-6-methylheptanoic acid |
1247131-90-3 | 50mg |
$587.0 | 2023-09-30 | ||
Enamine | EN300-1296776-100mg |
4-hydroxy-6-methylheptanoic acid |
1247131-90-3 | 100mg |
$615.0 | 2023-09-30 | ||
Enamine | EN300-1296776-2500mg |
4-hydroxy-6-methylheptanoic acid |
1247131-90-3 | 2500mg |
$1370.0 | 2023-09-30 | ||
Enamine | EN300-1296776-500mg |
4-hydroxy-6-methylheptanoic acid |
1247131-90-3 | 500mg |
$671.0 | 2023-09-30 | ||
Enamine | EN300-1296776-250mg |
4-hydroxy-6-methylheptanoic acid |
1247131-90-3 | 250mg |
$642.0 | 2023-09-30 | ||
Enamine | EN300-1296776-1.0g |
4-hydroxy-6-methylheptanoic acid |
1247131-90-3 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1296776-5000mg |
4-hydroxy-6-methylheptanoic acid |
1247131-90-3 | 5000mg |
$2028.0 | 2023-09-30 |
4-Hydroxy-6-methylheptanoic acid 関連文献
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
4-Hydroxy-6-methylheptanoic acidに関する追加情報
4-Hydroxy-6-methylheptanoic Acid (CAS No. 1247131-90-3): A Comprehensive Overview
4-Hydroxy-6-methylheptanoic acid, identified by its Chemical Abstracts Service (CAS) number 1247131-90-3, is a significant compound in the field of organic chemistry and pharmaceutical research. This linear β-hydroxy acid features a unique structural arrangement that makes it a valuable intermediate in synthetic chemistry and a potential candidate for various biological applications. Its molecular formula, C9H16O3, underscores its complexity and versatility, which has garnered considerable attention from researchers worldwide.
The synthesis of 4-Hydroxy-6-methylheptanoic acid involves meticulous chemical processes that highlight its role as a building block in organic synthesis. Researchers have explored multiple pathways to achieve high yields and purity, often leveraging catalytic methods to enhance efficiency. The presence of both hydroxyl and carboxyl functional groups in its structure allows for diverse chemical modifications, making it an attractive molecule for drug development and material science applications.
In recent years, the pharmaceutical industry has shown increasing interest in β-hydroxy acids due to their potential biological activities. Studies have demonstrated that compounds with similar structural motifs can exhibit properties such as anti-inflammatory, antimicrobial, and even anticancer effects. The specific arrangement of atoms in 4-Hydroxy-6-methylheptanoic acid may contribute to these activities by interacting with biological targets at a molecular level.
One of the most compelling aspects of 4-Hydroxy-6-methylheptanoic acid is its utility as a precursor in the synthesis of more complex molecules. For instance, researchers have utilized this compound to develop novel polyesters and biodegradable polymers, which are critical in sustainable materials science. The hydroxyl group provides a site for esterification reactions, while the carboxyl group can undergo amidation or decarboxylation, offering multiple synthetic routes.
The biological significance of 4-Hydroxy-6-methylheptanoic acid extends beyond its role as a synthetic intermediate. Preliminary studies suggest that it may influence metabolic pathways by serving as a substrate or regulator for certain enzymes. This potential makes it a promising candidate for investigating metabolic disorders and developing therapeutic strategies aimed at modulating these pathways.
The chemical properties of 4-Hydroxy-6-methylheptanoic acid, including its solubility and stability, are also subjects of ongoing research. Investigations into these properties can inform its application in various fields, such as formulation development in pharmaceuticals or optimization in industrial processes. Understanding how environmental factors affect its behavior is crucial for ensuring consistent performance across different applications.
In the realm of drug discovery, the structural features of 4-Hydroxy-6-methylheptanoic acid make it an intriguing scaffold for designing new bioactive molecules. By modifying its side chains or functional groups, chemists can generate libraries of compounds with tailored properties for screening against disease targets. This approach aligns with the growing trend toward structure-based drug design, where computational methods are increasingly employed to predict molecular interactions.
The environmental impact of synthesizing and utilizing 4-Hydroxy-6-methylheptanoic acid is another critical consideration. Researchers are exploring greener synthetic routes that minimize waste and reduce energy consumption. These efforts not only align with global sustainability goals but also enhance the economic viability of producing this compound on an industrial scale.
The future prospects for 4-Hydroxy-6-methylheptanoic acid are bright, with ongoing research uncovering new possibilities for its application. As our understanding of its chemical and biological properties deepens, so too does its potential to contribute to advancements in medicine, materials science, and beyond. Collaborative efforts between academia and industry will be essential in translating these findings into practical solutions that benefit society.
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